
(E)-3-(But-1-enyl)phenol
Übersicht
Beschreibung
(E)-3-(But-1-enyl)phenol, commonly known as eugenol, is a natural phenolic compound found in various plants such as clove, nutmeg, cinnamon, and basil. Eugenol has been used for centuries in traditional medicine as an analgesic, antiseptic, and anti-inflammatory agent. In recent years, eugenol has gained attention in scientific research due to its various pharmacological properties and potential applications in different fields.
Wirkmechanismus
Eugenol exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase. Eugenol also activates the transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in pain perception and inflammation. Additionally, eugenol has been shown to modulate the activity of ion channels and receptors involved in neuronal signaling.
Biochemical and Physiological Effects
Eugenol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit lipid peroxidation, which can lead to oxidative stress and tissue damage. Eugenol has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, eugenol has been shown to have analgesic effects by reducing pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
Eugenol has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Eugenol is also relatively stable and has a long shelf life. However, eugenol has some limitations in lab experiments. It has a high boiling point, which can make it difficult to handle. Additionally, eugenol can exhibit variable solubility in different solvents, which can affect its bioavailability and activity.
Zukünftige Richtungen
There are several future directions for research on eugenol. One area of interest is the potential use of eugenol in the treatment of neurodegenerative diseases. Further research is needed to understand the mechanisms underlying eugenol's neuroprotective effects and its potential applications in treating these diseases. Another area of interest is the potential use of eugenol as an anticancer agent. Additional studies are needed to determine the efficacy and safety of eugenol in cancer treatment. Finally, further research is needed to explore the potential applications of eugenol in other fields, such as food preservation and agriculture.
Wissenschaftliche Forschungsanwendungen
Eugenol has been extensively studied for its pharmacological properties, including its antimicrobial, antioxidant, anti-inflammatory, and analgesic effects. Eugenol has also been investigated for its potential anticancer properties, particularly in breast and colon cancer. Additionally, eugenol has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-[(E)-but-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-5-9-6-4-7-10(11)8-9/h3-8,11H,2H2,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDIPEZLIPEBNC-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600980 | |
| Record name | 3-[(1E)-But-1-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(But-1-enyl)phenol | |
CAS RN |
702660-55-7 | |
| Record name | 3-[(1E)-But-1-en-1-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




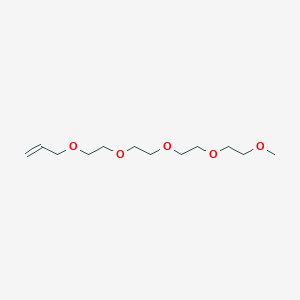
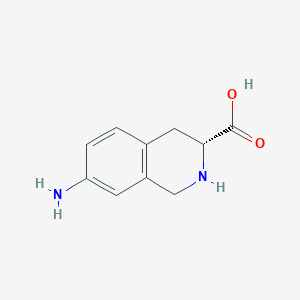
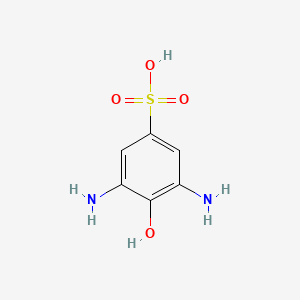


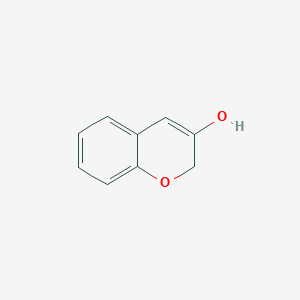

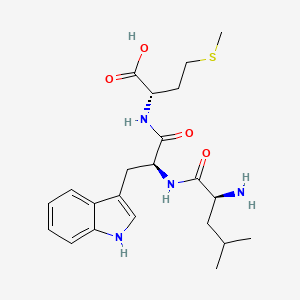

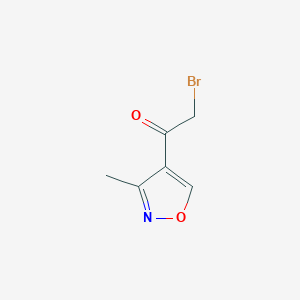
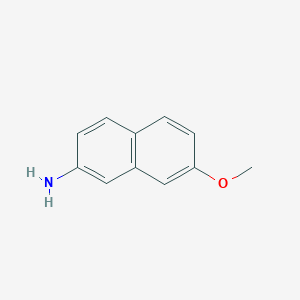
![2-Phenylthiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B1627623.png)
![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)